[2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(4-methoxyphenyl)piperazino]methanone
Description
The compound [2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(4-methoxyphenyl)piperazino]methanone is a structurally complex molecule featuring:
- A quinoline core substituted at position 2 with a 3,4-dimethoxyphenyl group and at position 4 with a piperazino-methanone moiety.
- The piperazine ring is further functionalized with a 4-methoxyphenyl group, contributing to its electronic and steric profile.
Properties
Molecular Formula |
C29H29N3O4 |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
[2-(3,4-dimethoxyphenyl)quinolin-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C29H29N3O4/c1-34-22-11-9-21(10-12-22)31-14-16-32(17-15-31)29(33)24-19-26(30-25-7-5-4-6-23(24)25)20-8-13-27(35-2)28(18-20)36-3/h4-13,18-19H,14-17H2,1-3H3 |
InChI Key |
WHPFGBZDWQBTQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
- The synthetic route involves a two-step procedure:
Povarov Cycloaddition Reaction: Starting from commercially available p-toluidine, benzaldehyde, and trans-methyl-isoeugenol, a Povarov cycloaddition reaction occurs. This reaction forms an intermediate.
N-Furoylation Process: The intermediate undergoes N-furoylation to yield the final compound.
- The reaction conditions may include the use of specific catalysts (such as BF3·OEt2), microwave irradiation, and green oxidative systems (e.g., I2-DMSO) .
Chemical Reactions Analysis
Oxidation and Aromatization: The oxidative dehydrogenation aromatization step converts the intermediate into the final quinoline derivative.
Common Reagents: BF3·OEt2, I2, DMSO, and other solvents.
Major Products: The target compound itself, which exhibits increased lipophilicity and permeability.
Scientific Research Applications
Medicine: These derivatives are relevant therapeutic agents. They may serve as NF-κB inhibitors (useful in anticancer drug research), retinoid nuclear modulators (for metabolic and immunological diseases), and anti-inflammatory agents.
Industry: Quinoline-based compounds find applications in functional materials, such as dyes for solar cells.
Mechanism of Action
- The exact mechanism of action for this specific compound would require further research. its biological effects likely involve interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinoline-Based Derivatives
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
- Structural Differences: The target compound replaces the amino group in 4k with a piperazino-methanone group, altering hydrogen-bonding capacity and steric bulk. The 4-chlorophenyl substituent in 4k is replaced by a 3,4-dimethoxyphenyl group, enhancing electron-donating effects.
- Synthesis :
- Physical Properties: 4k has a melting point of 223–225°C (ethanol), suggesting higher crystallinity compared to the target compound, which may vary due to the flexible piperazine chain.
4-Azido-2,3-bis(4-methoxyphenyl)quinoline (3l)
- Substituent Pattern :
- Both compounds feature methoxyphenyl groups, but the target compound’s 3,4-dimethoxy substitution may enhance solubility and metabolic stability compared to 3l’s 4-methoxy groups.
Piperazine-Containing Compounds
(3,4-Dimethoxyphenyl)[4-(4-methylbenzyl)piperazino]methanone (CAS 5956-85-4)
- Substituent Variation: The 4-methylbenzyl group in this analog contrasts with the target compound’s 4-methoxyphenyl group.
- Biological Implications :
- The methylbenzyl group may favor interactions with hydrophobic enzyme pockets, while the methoxyphenyl group could improve solubility and CNS penetration.
1-Methoxy-4-(4-methoxyphenyl)benzene (2c)
- Simplified Scaffold: Lacking the quinoline and piperazine moieties, 2c serves as a precursor. Its bis-methoxyaryl structure highlights the electronic effects shared with the target compound but lacks the complexity for receptor-targeted applications.
Triazolopyrimidine-Piperazine Hybrids
(3,4-Dimethoxyphenyl)[4-(3-(3-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazino]methanone (920184-47-0)
- Core Heterocycle: Replaces the quinoline with a triazolo[4,5-d]pyrimidine, a purine isostere often used in kinase inhibitors. This substitution may alter binding affinity for ATP-binding sites compared to the target compound’s quinoline core.
- Pharmacological Potential: The triazolopyrimidine’s planar structure could enhance DNA intercalation, whereas the quinoline’s rigidity might favor selective protein interactions.
Comparative Data Table
Research Implications and Gaps
- Synthetic Challenges: The target compound’s quinoline-piperazine hybrid may require multi-step protocols involving cross-coupling and N-functionalization, as seen in .
- Data Limitations : Experimental data on the target compound’s solubility, stability, and bioactivity are absent in the provided evidence, necessitating further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
